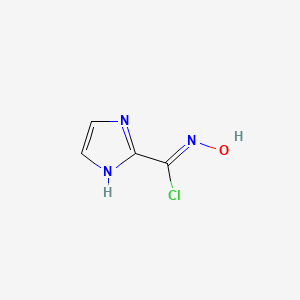

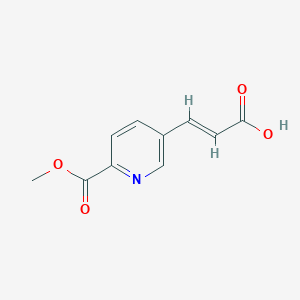

3-Amino-5-(4-pyridyl)-1H-pyrazole Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyridinium salts, which are structurally diverse, are quite familiar structures in many natural products and bioactive pharmaceuticals . Over the centuries, these privileged scaffolds have played an intriguing role in a wide range of research topics .

Synthesis Analysis

Based on the structural analogy between Pt (II) and Pd (II) complexes, many palladium complexes have been synthesized and investigated for cytotoxic and antimicrobial activity . Two new Pd(II) complexes with 3-amino-5-methyl-5-(4-pyridyl)-hydantoin (AMPH) were synthesized: cis-[Pd(AMPH)2Cl2]·2H2O and cis-[Pd(AMPH)2Br2]·H2O .Molecular Structure Analysis

The molecular geometric structure analysis, vibrational frequencies, electronic absorption spectroscopy, frontier molecular orbital energies, and molecular electrostatic potential of the 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol molecule have been calculated by using density functional theory calculations with the 6-311þþG(d,p) basis set in the ground state .Chemical Reactions Analysis

A risk of explosion and/or of toxic gas formation exists with the following substances: Oxidizing agents hydrogen peroxide sulfuric acid Metals acids .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 3-Methylpyridine, are as follows: Appearance Form: clear, liquid Color: light yellow. Melting point/range: -19 °C (-2 °F) - lit .Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Synthesis

- The reactivity of 3-amino-5-aryl-1H-pyrazoles, including compounds similar to 3-Amino-5-(4-pyridyl)-1H-pyrazole Hydrochloride, has been studied in reactions with dialkyl dicyanofumarates. These reactions produce diverse compounds, including 3-aryl-5-cyano-6,7-dihydro-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylates and 7-amino-2-arylpyrazolo[1,5-a]pyrimidine-5,6-dicarboxylates (Ali et al., 2013).

- An improved synthesis method for 3(5)-amino-5(3)-(pyrid-2-yl)-1H-pyrazole has been developed, which is significant in producing N-(3-{pyrid-2-yl}-1H-pyrazol-5-yl)amide and N-(3-{pyrid-2-yl}-1H-pyrazol-5-yl)thiourea, useful as proligands for metal cations and anions (Pask et al., 2006).

Material Science and Corrosion Inhibition

- Pyrazole derivatives, including those structurally related to 3-Amino-5-(4-pyridyl)-1H-pyrazole Hydrochloride, have been shown to act as corrosion inhibitors for copper-iron alloys in hydrochloric acid solutions. This application is significant in material science and engineering (Mahmoud, 2005).

Pharmaceutical and Biological Applications

- Novel pyrazole derivatives have been synthesized for potential applications as antimicrobial and anticancer agents. The study of these compounds, including those structurally related to 3-Amino-5-(4-pyridyl)-1H-pyrazole Hydrochloride, has shown promising results in treating cancer and combating microbial infections (Hafez et al., 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-pyridin-4-yl-1H-pyrazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4.ClH/c9-8-5-7(11-12-8)6-1-3-10-4-2-6;/h1-5H,(H3,9,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFLCNZWKFCDJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=NN2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)phenoxy)acetamide](/img/structure/B2486861.png)

![2-[[1-(4-Bromobenzoyl)azetidin-3-yl]methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B2486865.png)

![1-(Chloromethyl)-3-(3-fluoropropyl)bicyclo[1.1.1]pentane](/img/structure/B2486870.png)

![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperazine-1-carboxylate](/img/structure/B2486872.png)

![5-Chloropyrido[4,3-d]pyrimidine](/img/structure/B2486873.png)

![2,4,7,8-Tetramethyl-6-[2-(3-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2486878.png)

![N-[(1-benzofuran-2-yl)methyl]-1-chloroisoquinoline-3-carboxamide](/img/structure/B2486880.png)